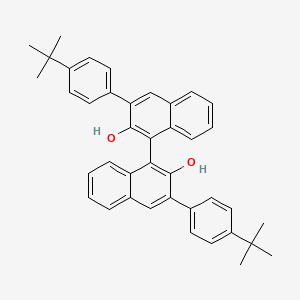

(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol

CAS No.: 309934-84-7

Cat. No.: VC8098768

Molecular Formula: C40H38O2

Molecular Weight: 550.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309934-84-7 |

|---|---|

| Molecular Formula | C40H38O2 |

| Molecular Weight | 550.7 g/mol |

| IUPAC Name | 3-(4-tert-butylphenyl)-1-[3-(4-tert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

| Standard InChI | InChI=1S/C40H38O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h7-24,41-42H,1-6H3 |

| Standard InChI Key | AHHNRWUMZXBXGH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1,1'-bi-2-naphthol (BINOL) core substituted at the 3,3'-positions with 4-tert-butylphenyl groups. Its axial chirality arises from restricted rotation around the C1–C1' bond, with the (R)-configuration defined by the Cahn-Ingold-Prelog priority rules . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₃₈O₂ |

| Molecular Weight | 550.73 g/mol |

| CAS Number (R-enantiomer) | 851615-06-0 |

| CAS Number (S-enantiomer) | 309934-84-7 |

The tert-butyl groups impart steric bulk, stabilizing the chiral conformation and modulating electronic interactions .

Spectroscopic and Crystallographic Data

-

NMR: The aromatic protons of the naphthol and tert-butylphenyl groups appear as distinct multiplets in the 6.5–8.5 ppm range, while tert-butyl protons resonate as a singlet near 1.4 ppm .

-

X-ray Crystallography: Single-crystal analyses reveal dihedral angles of ~90° between the naphthol rings, consistent with atropisomeric rigidity .

Synthesis and Resolution

Synthetic Routes

(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol is typically synthesized via sequential functionalization of BINOL:

-

Electrophilic Substitution: Bromination of BINOL at the 6,6'-positions using Br₂ in CH₂Cl₂ at −75°C yields 6,6'-dibromo-BINOL .

-

Cross-Coupling: Suzuki-Miyaura coupling of 6,6'-dibromo-BINOL with 4-tert-butylphenylboronic acid in the presence of Pd(PPh₃)₄ generates the 3,3'-diaryl product .

-

Optical Resolution: Racemic mixtures are resolved via co-crystallization with chiral γ-amino acids (e.g., (S,S)-3-[(1-phenylethylamino)methyl]hexanoic acid), selectively precipitating the (R)-enantiomer .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, CH₂Cl₂, −75°C, 2.5 h | 99% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | 85% |

| Resolution | Chiral co-crystal former, MeOH | 92% ee |

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in THF, DCM, and DMSO; poorly soluble in hexanes .

-

Storage: Stable at −80°C for 6 months; gradual racemization occurs above 150°C .

Thermal and Optical Characteristics

| Property | Value |

|---|---|

| Melting Point | 207–212°C (decomposition) |

| Specific Rotation ([α]D²⁵) | +35.5° (c = 1, THF) |

| λmax (UV-Vis) | 278 nm (ε = 12,500 M⁻¹cm⁻¹) |

Applications in Asymmetric Catalysis

Chiral Ligand in Metal Complexes

The compound coordinates transition metals (e.g., Ti, Al) to form catalysts for enantioselective reactions:

-

Diels-Alder Reactions: Achieves >90% ee in cycloadditions using Al(III) complexes .

-

Michael Additions: Induces up to 95% ee in β-ketoester additions to enones .

Organocatalysis

As a Brønsted acid catalyst, it facilitates:

-

Mannich Reactions: Delivers α,β-diamino esters with 88% ee .

-

Friedel-Crafts Alkylations: Yields indole derivatives with 94% ee .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume